Butanenitrile, 4-(methylthio)-

Toxicology Glucosinolate metabolism Hepatocellular carcinoma

Butanenitrile, 4-(methylthio)- (CAS 59121-24-3), also known as 4-methylthiobutylnitrile or iberverin nitrile, is a small-molecule sulfur-containing aliphatic nitrile (C₅H₉NS, MW 115.20 g/mol) belonging to the methylthioalkylnitrile subclass. It is a volatile, pale-yellow oil (bp 101–103 °C at 13 Torr; density 0.972 g/cm³ predicted) with a distinct pungent aroma.

Molecular Formula C5H9NS
Molecular Weight 115.2 g/mol
CAS No. 59121-24-3
Cat. No. B020131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanenitrile, 4-(methylthio)-
CAS59121-24-3
Synonyms4-(Methylthio)butanenitrile;  4-(Methylthio)butyronitrile;  1-Cyano-3-methylthiopropane;  3-Methylthiopropyl Cyanide;  4-Methylthiobutanenitrile;  4-Methylthiobutyronitrile;  Iberverin Nitrile; 
Molecular FormulaC5H9NS
Molecular Weight115.2 g/mol
Structural Identifiers
SMILESCSCCCC#N
InChIInChI=1S/C5H9NS/c1-7-5-3-2-4-6/h2-3,5H2,1H3
InChIKeyJPWPMBYFDCHLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanenitrile, 4-(Methylthio)- (CAS 59121-24-3): A Glucosinolate-Derived Nitrile with Characterized Cytotoxic Differential


Butanenitrile, 4-(methylthio)- (CAS 59121-24-3), also known as 4-methylthiobutylnitrile or iberverin nitrile, is a small-molecule sulfur-containing aliphatic nitrile (C₅H₉NS, MW 115.20 g/mol) belonging to the methylthioalkylnitrile subclass [1]. It is a volatile, pale-yellow oil (bp 101–103 °C at 13 Torr; density 0.972 g/cm³ predicted) with a distinct pungent aroma . The compound occurs naturally as a glucosinolate hydrolysis product in Brassica vegetables and is recognized both as a flavor volatile in fermented foods and as a synthetic intermediate in methionine production pathways . Its bifunctional reactivity – a terminal nitrile group and a methylthio side chain – enables diverse downstream transformations while its biological activity profile has been quantitatively benchmarked against structurally related isothiocyanates and homologous nitriles in liver-cell models [2].

Workflow
Cell-model endpoint review in liver-cell assays
Selection Logic
Low-cytotoxicity nitrile probe with genotoxic benchmarking
Procurement Context
Chain-length-specific C4 backbone for reproducible SAR

Why Substituting Butanenitrile, 4-(Methylthio)- with Generic Nitriles or Isothiocyanates Leads to Invalid Experimental Comparisons


Glucosinolate-derived nitriles and their isothiocyanate (ITC) counterparts are often treated as interchangeable hydrolysis products in Brassica research; however, this assumption is contradicted by direct head-to-head cytotoxicity data. In human HepG2 liver cells, the isothiocyanate analog of 4-(methylthio)butanenitrile exhibits an IC₅₀ approximately three orders of magnitude lower than the nitrile form, demonstrating that the nitrile functional group fundamentally alters the compound's bioactivity profile [1]. Furthermore, within the methylthioalkylnitrile series, cytotoxicity is chain-length-dependent: the four-carbon 4-MTB-CN (IC₅₀ = 17.89 mM) is significantly less potent than the six-carbon homolog 6-MTH-CN (IC₅₀ = 8.15 mM), a >2-fold difference that precludes generic substitution even among close nitrile analogs [1]. For procurement decisions, substituting 4-(methylthio)butanenitrile with erucin nitrile (5-MTP-CN) or sulforaphane nitrile would introduce uncontrolled variation in cytotoxicity and genotoxicity readouts, compromising experimental reproducibility and data interpretability.

Isothiocyanate analog may shift assay-response context. The corresponding ITC exhibits an IC₅₀ approximately three orders of magnitude lower; nitrile-ITC interchange invalidates cytotoxicity endpoint comparisons.
Homologous nitrile chain length may alter cytotoxicity readout. C5 or C6 methylthioalkylnitriles introduce >2-fold potency shifts, compromising structure-activity reproducibility.
Genotoxic potential is uncoupled from cytotoxicity. Assuming biological inertness based on low cytotoxicity alone risks overlooking DNA-damage endpoints relevant to food-safety models.

Quantitative Differentiation Evidence for Butanenitrile, 4-(Methylthio)- Against Its Closest Comparators


Cytotoxicity Differential: 4-MTB-CN vs. Its Isothiocyanate Counterpart in Human Liver Cells

In a direct head-to-head comparison using the WST-1 viability assay on human HepG2 cells after 72 h exposure, 4-(methylthio)butanenitrile (4-MTB-CN) exhibited an IC₅₀ of 17.89 mM, whereas the corresponding isothiocyanate (4-MTB-ITC; iberverin) displayed an IC₅₀ of 15.75 µM – a cytotoxicity difference of approximately 1,136-fold [1]. This quantitative gap demonstrates that the nitrile form is substantially less cytotoxic than the ITC form in this liver-cell model, with significant viability reduction observed only at the highest tested concentrations for the nitrile series [1].

Cytotoxicity Differential vs. ITC
Head-to-head
~1,136-fold lower IC₅₀
4-MTB-CN 17.89 mM vs. 4-MTB-ITC 15.75 µM
Supports cytotoxicity endpoint review and nitrile-vs-ITC study design.
HepG2, WST-1, 72 h. Nitrile form provides minimal background cytotoxicity context.
Toxicology Glucosinolate metabolism Hepatocellular carcinoma

Chain-Length-Dependent Cytotoxicity Within the Methylthioalkylnitrile Homologous Series

Within the methylthioalkylnitrile series tested under identical conditions in HepG2 cells, cytotoxicity increased with chain length: 3-MTP-CN (C3) IC₅₀ = 19.49 mM, 4-MTB-CN (C4) IC₅₀ = 17.89 mM, 5-MTP-CN (C5) IC₅₀ = 12.19 mM, and 6-MTH-CN (C6) IC₅₀ = 8.15 mM [1]. The C4 compound (4-MTB-CN, the target) occupies an intermediate position – 2.2-fold less cytotoxic than the C6 homolog and 1.1-fold more cytotoxic than the C3 homolog – confirming that its biological properties are not generic but specifically tied to its four-carbon methylthioalkyl backbone [1].

Chain-Length Cytotoxicity SAR
Head-to-head
IC₅₀ = 17.89 mM (C4)
C3: 19.49 mM · C5: 12.19 mM · C6: 8.15 mM
C4 chain occupies intermediate cytotoxicity rank; chain-length mismatch may shift assay-response context.
Same conditions. 2.2-fold less cytotoxic than C6 homolog.
Structure-activity relationship Aliphatic nitriles Toxicology

Genotoxic Potential of 4-MTB-CN Comparable to Isothiocyanates Despite Marginal Cytotoxicity

Although methylthioalkylnitriles including 4-MTB-CN showed marginal cytotoxicity in HepG2 cells, their genotoxic potential – assessed by DNA damage persistence and Comet assay – was found to be comparable to that of the corresponding isothiocyanates [1]. CYP2E1 overexpression further increased the genotoxic potential of the nitriles, suggesting metabolic activation pathways that unmask DNA-damaging properties independent of acute cytotoxicity [1]. This uncoupling of cytotoxicity from genotoxicity is a distinctive feature of the nitrile class that is not observed for the ITC analogs.

Genotoxicity vs. Cytotoxicity Uncoupling
Head-to-head
Comparable genotoxicity to ITCs
Enhanced by CYP2E1 overexpression
Supports genotoxicity endpoint monitoring independent of acute cytotoxicity readouts.
Comet assay; CYP2E1-HepG2 model. Low cytotoxicity does not predict DNA-damage potential.
Genotoxicity DNA damage Food safety

Flavor Volatile Identity: 4-MTB-CN as a Character-Impact Compound in Fermented Pickles

4-(Methylthio)butanenitrile has been specifically identified as a volatile compound contributing to the characteristic aroma of pickles produced by inoculated or natural fermentation . Its distinctive pungent, sulfurous note differentiates it from other glucosinolate-derived nitriles such as sulforaphane nitrile or erucin nitrile, which impart different sensory profiles . While quantitative odor threshold data for this specific compound are not available in the open literature for direct comparison, its qualitative role as a pickle flavor volatile is well documented and distinct from the flavor contributions of its structural analogs .

Flavor Volatile Identity
Data to verify
Character-impact compound in fermented pickles
Pungent, sulfurous aroma profile documented via GC-MS
Qualitative differentiation from other glucosinolate-derived nitriles; source-specific review recommended.
Quantitative odor-threshold data not available in open literature.
Flavor chemistry Fermentation Food science

High-Value Application Scenarios for Butanenitrile, 4-(Methylthio)- Based on Quantitative Evidence


In Vitro Toxicology Studies Requiring a Low-Cytotoxicity Nitrile with Documented Genotoxic Benchmarking

For researchers investigating the differential bioactivity of glucosinolate hydrolysis products, 4-(methylthio)butanenitrile serves as a well-characterized, low-cytotoxicity nitrile control (IC₅₀ = 17.89 mM in HepG2) whose genotoxic potential has been directly benchmarked against its isothiocyanate counterpart [1]. Its established position within the methylthioalkylnitrile homologous series, with quantified chain-length-dependent cytotoxicity, makes it a rational choice for SAR studies where the C4 backbone is required [1].

Flavor Chemistry Research and Fermented Food Product Development

Food scientists developing or optimizing fermented pickle products can utilize 4-(methylthio)butanenitrile as an authenticated reference standard for GC-MS volatile profiling, given its documented occurrence as a character-impact compound in inoculated and naturally fermented pickles . Its distinct sulfurous-pungent aroma profile differentiates it from other Brassica-derived nitriles, making it essential for accurate sensory reconstruction and quality control in fermented food R&D .

Cancer Chemoprevention Research Differentiating Nitrile vs. Isothiocyanate Bioactivity

Investigators studying the cancer-preventive potential of Brassica vegetables require pure 4-(methylthio)butanenitrile to disentangle the contribution of nitriles from isothiocyanates in dietary intervention studies. The >1,000-fold cytotoxicity differential between 4-MTB-CN and 4-MTB-ITC, combined with their comparable genotoxicity, provides a unique tool for dissecting the mechanisms by which glucosinolate breakdown products influence carcinogenesis pathways, particularly in hepatic models where CYP2E1-mediated metabolic activation modulates genotoxic outcomes [1].

Synthetic Chemistry: Intermediate for Methionine and Hydroxy-Analog Production

In industrial organic synthesis, 4-(methylthio)butanenitrile serves as a precursor for the production of methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMBA), a methionine hydroxy analog used in animal feed [2]. The nitrile group can be selectively hydrolyzed or aminated, while the methylthio side chain provides the essential sulfur-containing backbone, making procurement of high-purity 4-(methylthio)butanenitrile a critical requirement for process chemistry development and scale-up studies in amino acid manufacturing [2].

Application
Selection Property
Validation Focus
Liver-cell toxicology and SAR studies
Cell-model endpoint review with genotoxic benchmarking
Cytotoxicity endpoint context and chain-length reproducibility
Fermented food flavor chemistry
Authenticated reference standard for pickle volatile profiling
GC-MS identity confirmation and sensory-reconstruction context
Cancer chemoprevention research
Nitrile-vs-isothiocyanate differentiation tool
CYP2E1-mediated genotoxicity pathway interpretation
Methionine and hydroxy-analog synthesis
High-purity C4 methylthioalkylnitrile intermediate
Process chemistry and scale-up development context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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